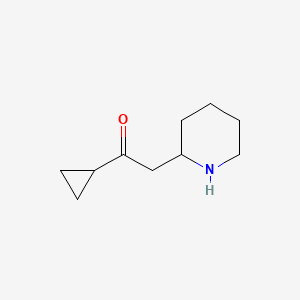

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one

Description

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one (CAS: 1525685-79-3) is a bicyclic ketone featuring a cyclopropyl group attached to a carbonyl carbon and a piperidin-2-yl substituent. Its molecular formula is C₁₀H₁₇NO, with a molecular weight of 167.25 g/mol . The compound is structurally notable for the strained cyclopropane ring, which influences its reactivity and conformational stability. The compound’s applications are inferred from structural analogs, such as intermediates in pharmaceutical synthesis or catalysts in asymmetric reactions .

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-cyclopropyl-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C10H17NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h8-9,11H,1-7H2 |

InChI Key |

GOQWBVUFRLSOIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of cyclopropyl ketone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate, solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Physicochemical Comparisons

Key Observations :

Key Observations :

- Reactivity of Cyclopropyl Ketones: The cyclopropyl group stabilizes adjacent carbocations, facilitating nucleophilic substitutions. However, steric hindrance from the cyclopropane ring may reduce yields in bulkier substitutions (e.g., 68.4% for thiophenol vs. 88% for sulfinic acid) .

- Catalytic Asymmetric Reductions: NaBH₄ in methanol reduces ketones to alcohols with >85% yield, while chiral Ru catalysts (e.g., [(R,R)-Teth-TsDpenRuCl]) achieve enantioselectivity >87% .

Biological Activity

1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is characterized by its unique cyclopropyl and piperidine moieties, which are known to interact with various biological targets. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring facilitates hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their activity and function. This compound may modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial efficacy:

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| This compound | <125 | E. coli |

| Piperidine Derivative A | 75 | B. subtilis |

| Piperidine Derivative B | 100 | S. aureus |

The presence of electron-donating or electron-withdrawing groups on the piperidine ring has been shown to enhance antibacterial activity, indicating that structural modifications can significantly impact efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity. Studies have reported that certain piperidine derivatives, including those related to this compound, show effectiveness against fungi such as Candida albicans:

| Compound | MIC (µg/mL) | Fungi Targeted |

|---|---|---|

| This compound | 3.125 | C. albicans |

| Piperidine Derivative C | 100 | Pseudomonas aeruginosa |

These findings suggest that the compound could be a candidate for further development in antifungal therapies .

Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors. The mechanism involves apoptosis induction and inhibition of tumor cell proliferation:

| Test Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-Cyclopropyl Derivative | FaDu (hypopharyngeal cancer) | 15 |

| Reference Drug (Bleomycin) | FaDu | 20 |

This suggests that structural features of the compound contribute to its biological activity against cancer cells .

Case Studies

Several studies have highlighted the therapeutic potential of piperidine derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several piperidine derivatives, including this compound, demonstrating significant inhibition against resistant bacterial strains.

- Cancer Treatment : Research focusing on the cytotoxicity of piperidine derivatives revealed promising results in inducing apoptosis in cancer cell lines, marking them as potential candidates for drug development.

Q & A

Basic Question: What are the recommended synthetic routes for 1-Cyclopropyl-2-(piperidin-2-yl)ethan-1-one, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis of this compound likely involves condensation or coupling reactions between cyclopropyl carbonyl derivatives and piperidine-containing precursors. For example, analogous methodologies for ketone-piperidine hybrids (e.g., cyclopropyl phenyl ketones) suggest using boronic acid coupling agents or nucleophilic substitution under anhydrous conditions . Optimization strategies include:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Temperature Control : Maintain reactions at 60–80°C to balance yield and side-product formation.

- Purification : Use column chromatography with a gradient of ethyl acetate/hexane to isolate the product.

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm cyclopropyl and piperidine proton environments. Compare coupling constants (e.g., cyclopropyl J values ~3–5 Hz) to validate structural motifs .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and bond angles, as demonstrated in analogous piperazinyl ethanone structures (R factor < 0.035) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~207.1). If discrepancies arise, cross-reference with gas chromatography-MS (GC-MS) .

Basic Question: How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid repeated freeze-thaw cycles .

- Incompatible Materials : Separate from strong oxidizers (e.g., peroxides) and acids, as cyclopropyl groups may undergo ring-opening under acidic conditions .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to mitigate hydrolysis of the ketone group .

Advanced Question: How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects using the polarizable continuum model (PCM) .

- Cross-Technique Correlation : Validate IR carbonyl stretches (~1700 cm⁻¹) with XRD bond lengths (C=O ~1.21 Å) to confirm electronic environment consistency .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to distinguish overlapping proton signals in crowded NMR regions .

Advanced Question: What computational strategies can predict reaction pathways for synthesizing this compound?

Methodological Answer:

- Retrosynthetic Analysis : Use AI-driven platforms (e.g., IBM RXN) to decompose the target into cyclopropane carbonyl chloride and 2-piperidine ethanol precursors .

- Transition State Modeling : Apply quantum mechanical/molecular mechanical (QM/MM) methods to simulate energy barriers for cyclopropane ring formation.

- Machine Learning (ML) : Train models on existing cyclopropyl-piperidine reaction datasets to predict optimal solvents (e.g., THF vs. DMF) and catalysts .

Advanced Question: How can researchers elucidate the reaction mechanism of this compound in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H-labeled ketones to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl group disappearance and intermediate formation.

- Stereochemical Probes : Synthesize enantiopure analogs and analyze diastereomer ratios via chiral HPLC to assess stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.